molecular formula C21H20N2O4S B2672676 (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone CAS No. 1251564-99-4

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone

Cat. No.: B2672676
CAS No.: 1251564-99-4
M. Wt: 396.46
InChI Key: MZLJFATZOHNMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone" features a benzothiazole moiety linked via an ether bridge to a piperidine ring, which is further connected to a 2,3-dihydrobenzo[b][1,4]dioxin group through a methanone bridge.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c24-20(14-5-6-17-18(13-14)26-12-11-25-17)23-9-7-15(8-10-23)27-21-22-16-3-1-2-4-19(16)28-21/h1-6,13,15H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLJFATZOHNMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Piperidine ring : Often associated with psychoactive properties.
  • Dihydrobenzo[b][1,4]dioxin : A structural component linked to various therapeutic effects.

The molecular formula is C19H20N2O3SC_{19}H_{20}N_2O_3S with a molecular weight of approximately 356.44 g/mol.

Antiviral and Antimicrobial Activities

Research has explored the antiviral and antimicrobial potential of compounds with similar structures. For instance, derivatives of benzothiazole have been evaluated against various viruses and bacteria. However, studies have shown that many such compounds, including those structurally related to our target compound, often exhibit limited antiviral or antimicrobial activity. For example, a study found that certain benzothiazole derivatives did not show significant activity against HIV-1 or HBV despite having cytotoxic effects on human lymphocytes .

Cytotoxicity and Antiproliferative Effects

Cytotoxicity studies are crucial in determining the potential therapeutic applications of new compounds. The benzo[d]thiazole derivatives have demonstrated notable cytotoxicity against human CD4(+) lymphocytes, with CC(50) values ranging from 4 to 9 µM . This indicates a potential for antiproliferative activity against cancer cell lines.

Table 1: Summary of Cytotoxicity Studies

CompoundCell LineCC(50) (µM)Activity Type
Benzo[d]thiazole Derivative 1Human CD4(+) Lymphocytes4Cytotoxic
Benzo[d]thiazole Derivative 2Leukaemia Cell LinesNot specifiedAntiproliferative
(4-(Benzo[d]thiazol-2-yloxy)...Various Tumor Cell LinesNot specifiedPotential Activity

The mechanisms underlying the biological activity of such compounds often involve:

  • Inhibition of cell proliferation : Compounds may induce apoptosis in cancer cells.
  • Interference with viral replication : Some derivatives may disrupt viral entry or replication processes.

However, specific studies on the exact mechanisms of action for this compound remain limited.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzothiazole derivatives, which included the target compound. These studies highlighted the importance of structural modifications in enhancing biological activity. For instance, modifications at the piperidine nitrogen significantly influenced cytotoxicity and selectivity towards cancer cells .

Table 2: Case Study Overview

Study ReferenceCompound EvaluatedFindings
Study on Benzothiazole Derivatives(4-(Benzo[d]thiazol-2-yloxy)...Significant cytotoxic effects observed
Evaluation Against Cancer CellsVarious BenzothiazolesInduced apoptosis in several cell lines

Comparison with Similar Compounds

Benzothiazole-Piperidine Derivatives

Key Analogs :

  • Piperidin-1-yl-(6-(3-(piperidin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (3d) (): Structural Differences: Incorporates a propoxy linker between the benzothiazole and piperidine, unlike the direct ether linkage in the target compound. Physical Properties: Melting point (mp) 90.1–90.6 °C, yield 52.4% . Implications: The propoxy linker may enhance flexibility but reduce binding affinity compared to the rigid ether bridge in the target compound.
  • (3,5-Dimethylpiperidin-1-yl)(6-(3-(3,5-dimethylpiperidin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4c) (): Structural Differences: Features 3,5-dimethylpiperidine substituents and a propoxy linker. Implications: Methyl groups on piperidine may improve metabolic stability but alter steric interactions with targets .

Dihydrobenzo[b][1,4]dioxin-Containing Compounds

Key Analogs :

  • Dihydropyrazole Derivatives (4m–4q) ():
    • Structural Differences : Replace the benzothiazole-piperidine unit with dihydropyrazole and sulfonamide groups.
    • Biological Activity : Potent COX-2 inhibitors (e.g., 4m : IC₅₀ = 0.12 μM) .
    • Implications : The target compound’s benzothiazole-piperidine moiety likely shifts activity toward kinase inhibition rather than COX-2.
  • (S)-(4-Amino-2-((2,3-dihydro-1H-inden-1-yl)amino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12w) (): Structural Differences: Substitutes the piperidine-benzothiazole unit with an amino-thiazole-indenyl group. Synthesis: 49% yield via Method B; highlights the role of amino substituents in modulating CDK9 inhibition .

Oxadiazole and Sulfonamide Derivatives

  • 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone (): Structural Differences: Oxadiazole-sulfanyl linker instead of benzothiazole-ether.

Comparative Analysis of Key Properties

Property Target Compound Compound 3d Compound 4m
Core Structure Benzothiazole-piperidine-dihydrodioxin Benzothiazole-piperidine Dihydropyrazole-sulfonamide
Melting Point (°C) Not reported 90.1–90.6 207–208
Synthesis Yield (%) Not reported 52.4 75.6
Biological Target Hypothesized kinase inhibition Not reported COX-2 (IC₅₀ = 0.12 μM)

Mechanistic and Computational Insights

  • Similarity Assessment : Molecular fingerprinting (e.g., Morgan fingerprints) and Tanimoto coefficients could quantify structural overlap with analogs. For example, the target compound shares a dihydrobenzo[b][1,4]dioxin moiety with 12w and 4m , but differences in the heterocyclic core likely reduce similarity scores (<0.7 Tanimoto) .
  • Activity Cliffs: Minor structural changes (e.g., linker length or substituents) may cause drastic activity shifts, as seen in 3d vs. 4c .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The compound can be synthesized via a multi-step protocol involving:

  • Step 1 : Condensation of 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates under reflux in anhydrous DMF to form thiourea intermediates .
  • Step 2 : Cyclization of intermediates using acid (e.g., HCl) or amines to yield oxadiazinane or triazinane derivatives, respectively. Reaction monitoring via TLC and purification by ethanol crystallization are critical for isolating pure products .
  • Key parameters : Solvent choice (DMF enhances reactivity), reaction time (4–6 hours), and stoichiometric control to minimize by-products.

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

  • 1H/13C-NMR : Essential for confirming the piperidine, benzodioxin, and benzothiazole moieties. Distinct peaks for aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm) are diagnostic .
  • HRMS : Validates molecular weight (e.g., observed [M+H]+ matching theoretical values within 5 ppm error) .
  • HPLC : Assesses purity (>95% at 254 nm), crucial for downstream biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., antimicrobial or receptor-binding assays) may arise from:

  • Purity variations : Impurities in synthesis (e.g., unreacted thiourea intermediates) can skew results. Validate purity via HPLC and elemental analysis (C, H, N within ±0.3% of theoretical values) .
  • Assay conditions : Differences in solvent (DMSO vs. saline), pH, or cell lines (e.g., Sp1–Sp5 models in antimicrobial studies) require standardization. Replicate assays across multiple models and apply statistical tools (ANOVA) to identify outliers .

Q. What strategies optimize the regioselectivity of heterocyclic ring formation during synthesis?

  • Acid-mediated cyclization : Favors oxadiazinane derivatives (e.g., entry 3a–3h in activity tables) by protonating thiourea intermediates, directing nucleophilic attack to the carbonyl carbon .
  • Amine-mediated cyclization : Generates triazinane derivatives (e.g., entry 4a–4d) via nucleophilic substitution at the thiocarbonyl group. Controlled pH (7–8) and amine nucleophilicity (e.g., methylamine vs. aniline) tune product distribution .

Q. How do solvent polarity and temperature influence reaction pathways in its synthesis?

  • Polar aprotic solvents (DMF, DMSO) : Enhance intermediate solubility and stabilize charged transition states, accelerating cyclization.
  • Ethanol/water mixtures : Promote crystallization but may slow reactions due to reduced solubility.
  • Temperature : Reflux (80–100°C) is optimal for thiourea formation, while lower temperatures (40–60°C) reduce side reactions like oxidation of the benzodioxin ring .

Methodological Considerations

Q. What computational tools are recommended for predicting binding interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Models interactions with receptors (e.g., histamine H1/H4 or neurotransmitter transporters) using crystal structures from the PDB .
  • DFT calculations (Gaussian) : Predicts electron density distributions in the benzothiazole and piperidine regions, identifying reactive sites for functionalization .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • In vitro stability assays : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via HPLC and identify metabolites using LC-MS/MS .
  • Light sensitivity : Store in amber vials to prevent photodegradation of the benzodioxin moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.